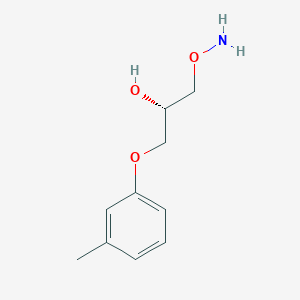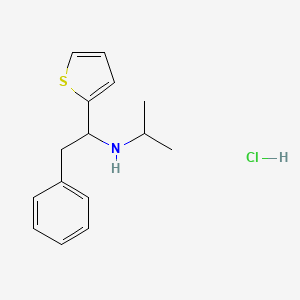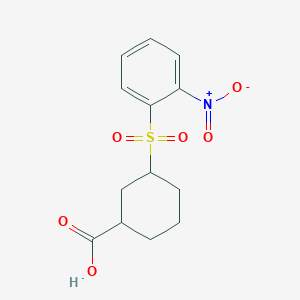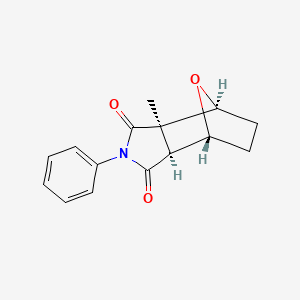
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one is an organic compound with the molecular formula C₁₃H₁₈O₂. It is also known as 3-Keto-β-ionone. This compound is characterized by its cyclohexenone structure with a butyl group and three methyl groups attached. It is commonly used in the synthesis of various chemical products and has applications in different fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one typically involves the aldol condensation of 2,2,4-trimethyl-1,3-cyclohexanedione with butanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of 2-3 hours. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is obtained through a series of purification steps, including distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexenones
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity and subsequent biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4-Trimethyl-3-(1-oxobutyl)-1-cyclohexanone
- 3-Keto-β-ionone
- 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one
Uniqueness
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one is unique due to its specific structural features, including the presence of a butyl group and three methyl groups on the cyclohexenone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
3-butanoyl-2,2,4-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C13H20O2/c1-5-6-10(14)12-9(2)7-8-11(15)13(12,3)4/h5-8H2,1-4H3 |
Clave InChI |
WLRXAHHQMZYAAT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(CCC(=O)C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



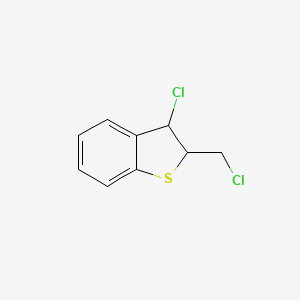
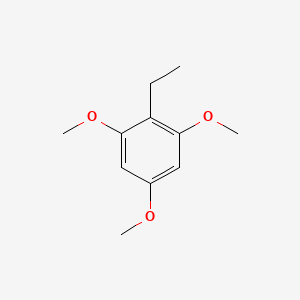
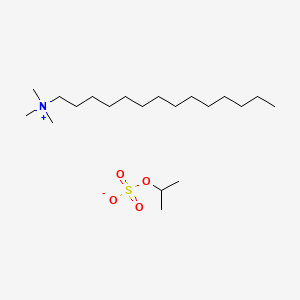
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
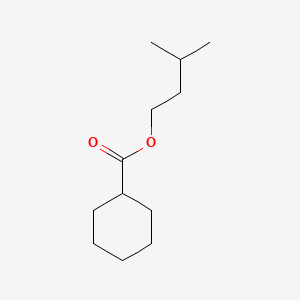
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
